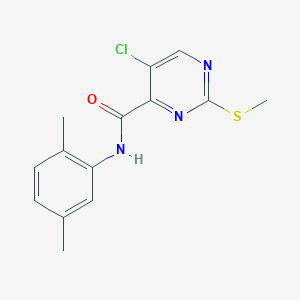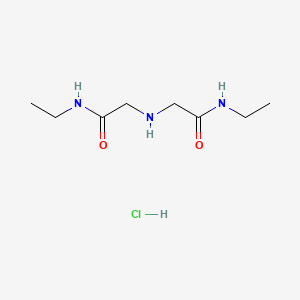
5-chloro-N-(2,5-dimethylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(2,5-dimethylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is synthesized through a specific method, and its mechanism of action has been extensively investigated. In
Wirkmechanismus
The mechanism of action of 5-chloro-N-(2,5-dimethylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide has been extensively investigated. This compound acts as an inhibitor of a specific enzyme called dihydrofolate reductase (DHFR). DHFR is an essential enzyme that is involved in the biosynthesis of nucleotides, which are the building blocks of DNA. By inhibiting DHFR, 5-chloro-N-(2,5-dimethylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide disrupts the biosynthesis of nucleotides, leading to the inhibition of DNA synthesis and cell growth.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-chloro-N-(2,5-dimethylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide have been studied in detail. This compound has been shown to exhibit potent antiproliferative activity against cancer cells. It has also been shown to have antimicrobial activity against various bacterial and fungal strains. In addition, this compound has been shown to have anti-inflammatory activity, which makes it a potential candidate for the development of new anti-inflammatory drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-chloro-N-(2,5-dimethylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide in lab experiments is its potent activity against cancer cells and microorganisms. This makes it a valuable tool for researchers studying cancer and infectious diseases. However, one limitation of using this compound is its potential toxicity. Researchers must be careful when handling this compound and must take appropriate safety precautions to avoid exposure.
Zukünftige Richtungen
There are several future directions for research on 5-chloro-N-(2,5-dimethylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide. One area of research is the development of new drugs based on this compound. Researchers are working to modify the structure of this compound to improve its potency and reduce its toxicity. Another area of research is the investigation of the mechanism of action of this compound. Researchers are working to understand how this compound inhibits DHFR and how this inhibition leads to its antiproliferative and antimicrobial activities. Finally, researchers are exploring the potential use of this compound in combination with other drugs to enhance its therapeutic efficacy.
Synthesemethoden
The synthesis of 5-chloro-N-(2,5-dimethylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide involves a series of chemical reactions. The starting materials for the synthesis are 2,5-dimethylphenylamine, methyl isothiocyanate, and 5-chloropyrimidine-4-carboxylic acid. These materials are combined and subjected to various chemical reactions, resulting in the formation of the final product.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(2,5-dimethylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide has been studied for its potential applications in scientific research. One of the most promising applications of this compound is in the development of new drugs. Researchers have identified this compound as a potential lead compound for the development of new drugs to treat various diseases, including cancer and infectious diseases.
Eigenschaften
IUPAC Name |
5-chloro-N-(2,5-dimethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3OS/c1-8-4-5-9(2)11(6-8)17-13(19)12-10(15)7-16-14(18-12)20-3/h4-7H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKPZRFGALGYSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=NC(=NC=C2Cl)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49649112 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-chloro-N-(2,5-dimethylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3,5,6-tetramethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2762334.png)
![2,2-Difluorobicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B2762335.png)

![N-(cyanomethyl)-N-cyclopropyl-3-[(2-fluorophenyl)sulfanyl]propanamide](/img/structure/B2762338.png)
![(2Z)-2-[2-(1H-indol-3-yl)-3-nitropropylidene]-1,3,3-trimethylindole](/img/structure/B2762340.png)
![(3E)-3-{[(2-fluorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2762342.png)
![N-[(4-Chlorophenyl)-pyridin-4-ylmethyl]-N-methylprop-2-enamide](/img/structure/B2762345.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone](/img/structure/B2762346.png)
![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenol](/img/structure/B2762347.png)

![4-[butyl(ethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2762350.png)
![5-Fluoro-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2762352.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2762356.png)